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Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of BI-
860585, a potent and selective dual mTORC1/mTORC2 kinase inhibitor, in combination with

the chemotherapeutic agent paclitaxel. While direct preclinical studies detailing the combination

of BI-860585 and paclitaxel are not extensively available in the public domain, this document

synthesizes the known preclinical activity of BI-860585, the established rationale for combining

mTOR inhibitors with taxanes, and representative preclinical data from studies of other dual

mTORC1/mTORC2 inhibitors with paclitaxel. This information is intended to guide the design

and execution of further preclinical research in this area.

Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation,

survival, and metabolism, and its aberrant activation is a frequent event in human cancers,

contributing to tumorigenesis and resistance to therapy.[1][2] BI-860585 is an ATP-competitive

mTORC1 and mTORC2 serine/threonine kinase inhibitor.[1] By inhibiting both mTOR

complexes, BI-860585 is designed to overcome the limitations of earlier-generation mTOR

inhibitors (rapalogs) that only partially inhibit mTORC1 and can lead to feedback activation of

PI3K/AKT signaling.[1]
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Paclitaxel is a widely used chemotherapeutic agent that stabilizes microtubules, leading to cell

cycle arrest and apoptosis. The combination of an mTOR inhibitor with a taxane like paclitaxel

is hypothesized to result in synergistic antitumor activity. Preclinical evidence suggests that

activation of the PI3K pathway is associated with taxane resistance, and that concomitant

treatment with a PI3K or mTOR inhibitor may mitigate this resistance.

Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors,

nutrients, and cellular energy status to control cell growth and proliferation. BI-860585 targets

the core components of this pathway, mTORC1 and mTORC2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1192380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth Factors

Receptor Tyrosine
Kinase (RTK)

PI3K

mTORC2PIP3

 phosphorylates

PIP2

AKT

TSC1/TSC2

 inhibits

Rheb-GTP

 inhibits

mTORC1

p70S6K1 4E-BP1

 inhibits

Protein Synthesis
Cell Growth

Actin Cytoskeleton

BI-860585

 inhibits

 inhibits

Paclitaxel

Microtubule
Stabilization

Cell Cycle Arrest
Apoptosis

Click to download full resolution via product page

Caption: mTOR signaling pathway and points of intervention by BI-860585 and paclitaxel.
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Preclinical Data
BI-860585 Monotherapy in Sarcoma Cell Lines
A preclinical study evaluated the antiproliferative effects of BI-860585 in a panel of 20 sarcoma

cell lines. The results indicated that BI-860585 has inhibitory effects on the viability of sarcoma

cells with different histological features.[3]

Cell Line Subtype EC50 (nM) of BI-860585

Osteosarcoma
Similar EC50 values across various sarcoma

cell lines were observed.[3]

Rhabdomyosarcoma
Similar EC50 values across various sarcoma

cell lines were observed.[3]

Synovial sarcoma
Similar EC50 values across various sarcoma

cell lines were observed.[3]

Ewing sarcoma
Similar EC50 values across various sarcoma

cell lines were observed.[3]

Representative Preclinical Data for Dual mTORC1/2
Inhibitors with Paclitaxel
The following data from preclinical studies on other dual mTORC1/2 inhibitors (TAK-228 and

vistusertib) in combination with paclitaxel provide a strong rationale and a template for

investigating BI-860585.

In Vitro Synergy of TAK-228 and Paclitaxel in Bladder Cancer Cell Lines[4]
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Cell Line Combination Effect
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In Vivo Efficacy of Vistusertib and Paclitaxel in an Ovarian Cancer Xenograft Model

(A2780CisR)[5]

Treatment Group
Mean Tumor Volume
Reduction vs. Control

p-value

Vistusertib alone Not significant -

Paclitaxel alone Not significant -

Vistusertib + Paclitaxel Significant p = 0.03

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of dual

mTORC1/2 inhibitors in combination with paclitaxel. These protocols can be adapted for the

study of BI-860585.

In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of BI-860585 and paclitaxel, alone and in

combination, on cancer cell lines.

Materials:

Cancer cell lines of interest
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Complete growth medium

BI-860585 (various concentrations)

Paclitaxel (various concentrations)

96-well plates

MTT or CellTiter-Glo® reagent

Plate reader

Protocol:

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

Treat cells with serial dilutions of BI-860585, paclitaxel, or the combination of both drugs at a

constant ratio. Include a vehicle-treated control group.

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's

instructions.

Measure absorbance or luminescence using a plate reader.

Calculate the half-maximal inhibitory concentration (IC50) for each agent and the

combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI >

1).
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Caption: Workflow for in vitro cell viability and synergy assessment.
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In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of BI-860585 in combination with

paclitaxel.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line of interest

Matrigel (optional)

BI-860585 formulation for oral or intraperitoneal administration

Paclitaxel formulation for intravenous or intraperitoneal administration

Calipers for tumor measurement

Protocol:

Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in PBS or with

Matrigel) into the flank of each mouse.

Monitor tumor growth regularly using calipers.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment groups (e.g., vehicle control, BI-860585 alone, paclitaxel alone, BI-860585 +

paclitaxel).

Administer the treatments according to the desired schedule and dosage. For example, BI-
860585 could be administered daily by oral gavage, and paclitaxel once or twice weekly by

intravenous injection.

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.
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At the end of the study (based on tumor size in the control group or a predetermined time

point), euthanize the mice and excise the tumors for further analysis (e.g., weight,

immunohistochemistry for pharmacodynamic markers).
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Caption: Workflow for in vivo xenograft efficacy studies.

Conclusion
The dual inhibition of mTORC1 and mTORC2 by BI-860585 presents a promising strategy for

cancer therapy. While direct preclinical data for its combination with paclitaxel is limited, the

strong scientific rationale and the synergistic effects observed with other dual mTORC1/2

inhibitors and paclitaxel in various cancer models provide a solid foundation for further
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investigation. The protocols outlined in these application notes offer a framework for conducting

rigorous preclinical studies to evaluate the therapeutic potential of the BI-860585 and paclitaxel

combination. Such studies are crucial for informing the design of future clinical trials and

ultimately improving patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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